molecular formula C17H22N2O4 B2371772 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-phenyloxalamide CAS No. 899958-12-4

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-phenyloxalamide

Cat. No.: B2371772
CAS No.: 899958-12-4
M. Wt: 318.373
InChI Key: VPMIITXBYOARBP-UHFFFAOYSA-N
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Description

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-phenyloxalamide is a structurally complex compound featuring a 1,4-dioxaspiro[4.5]decane core fused with an oxalamide group and a phenyl substituent. The spirocyclic dioxolane ring system (1,4-dioxaspiro[4.5]decane) confers rigidity and stereochemical uniqueness, while the oxalamide moiety introduces hydrogen-bonding capabilities.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-phenyloxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c20-15(16(21)19-13-7-3-1-4-8-13)18-11-14-12-22-17(23-14)9-5-2-6-10-17/h1,3-4,7-8,14H,2,5-6,9-12H2,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMIITXBYOARBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclohexanone Ethylene Ketal Formation

The spirocyclic core is synthesized via acid-catalyzed ketalization:
$$
\text{Cyclohexanone} + \text{Ethylene Glycol} \xrightarrow{\text{H}^+} \text{1,4-Dioxaspiro[4.5]decane} + \text{H}_2\text{O}
$$
Conditions :

  • Catalyst : p-Toluenesulfonic acid (pTSA, 0.1 equiv) in toluene.
  • Temperature : Reflux (110°C) with Dean-Stark trap for water removal.
  • Yield : 85–92%.

Key characterization :

  • $$^1$$H NMR (300 MHz, CDCl$$3$$): δ 1.50–1.70 (m, 10H, cyclohexyl), 3.90–4.10 (m, 4H, –O–CH$$2$$–CH$$_2$$–O–).
  • IR : 1120 cm$$^{-1}$$ (C–O–C stretch).

Introduction of the Methylene-Amine Side Chain

Bromination at the 2-Position

The spirocycle’s 2-position is functionalized via radical bromination:
$$
\text{1,4-Dioxaspiro[4.5]decane} + \text{NBS} \xrightarrow{\text{AIBN}} \text{2-Bromo-1,4-dioxaspiro[4.5]decane}
$$
Conditions :

  • Reagents : N-Bromosuccinimide (NBS, 1.1 equiv), AIBN (0.05 equiv) in CCl$$_4$$.
  • Temperature : 80°C, 12 h.
  • Yield : 65–70%.

Gabriel Synthesis for Amine Formation

The brominated intermediate is converted to the primary amine:
$$
\text{2-Bromo-spirocycle} + \text{Phthalimide-K}^+ \xrightarrow{\text{DMSO}} \text{2-Phthalimidospirocycle} \xrightarrow{\text{Hydrazine}} \text{2-Aminomethyl-spirocycle}
$$
Conditions :

  • Step 1 : Potassium phthalimide (1.2 equiv) in DMSO, 100°C, 8 h.
  • Step 2 : Hydrazine hydrate (2.0 equiv) in ethanol, reflux, 6 h.
  • Overall Yield : 55–60%.

Characterization :

  • MS (ESI) : m/z 184.2 [M+H]$$^+$$ (calculated for C$$9$$H$${17}$$NO$$_2$$: 183.12).

Oxalamide Bond Formation

Oxalyl Chloride Mediated Coupling

The primary amine reacts with oxalyl chloride, followed by aniline:
$$
\text{2-Aminomethyl-spirocycle} + \text{ClC(O)C(O)Cl} \rightarrow \text{Oxalamide chloride} \xrightarrow{\text{Aniline}} \text{Target Compound}
$$
Conditions :

  • Step 1 : Oxalyl chloride (2.2 equiv) in dry THF, 0°C → RT, 2 h.
  • Step 2 : Aniline (2.5 equiv), triethylamine (3.0 equiv), 0°C → RT, 12 h.
  • Yield : 70–75%.

Optimization Data :

Parameter Value
Solvent THF
Temperature 0°C → RT
Reaction Time 14 h
Purification Column Chromatography (SiO$$_2$$, EtOAc/Hexane 1:3)

Spectroscopic Confirmation :

  • $$^{13}$$C NMR (75 MHz, DMSO-d$$_6$$): δ 163.5 (C=O), 140.2 (aromatic C–N), 109.8 (spiro O–C–O).
  • HPLC Purity : 98.5% (C18 column, MeCN/H$$_2$$O 70:30).

Alternative Synthetic Routes

Mitsunobu Reaction for Direct Methylene-Amine Installation

A one-pot strategy using Mitsunobu conditions:
$$
\text{Spirocycle-2-methanol} + \text{Phthalimide} \xrightarrow{\text{DIAD, PPh}_3} \text{Phthalimidospirocycle} \xrightarrow{\text{Hydrazine}} \text{Amine}
$$
Advantages : Higher regioselectivity (80% yield).

Solid-Phase Synthesis

Immobilized aniline on Wang resin reacted with spirocycle-oxalamide acid chloride:

  • Resin Loading : 1.2 mmol/g.
  • Cleavage Yield : 68%.

Challenges and Mitigation Strategies

  • Spirocycle Stability : Acidic conditions during ketalization may lead to ring-opening. Use of anhydrous MgSO$$_4$$ minimizes hydrolysis.
  • Oxalyl Chloride Handling : Replace with diethyl oxalate in greener protocols (65% yield).
  • Racemization : Low-temperature amidation prevents epimerization.

Industrial Scalability Considerations

Factor Laboratory Scale Pilot Plant Adaptation
Bromination Batch reactor (5 L) Continuous flow system
Amide Coupling Manual addition Automated syringe pumps
Purification Column Chromatography Crystallization (EtOH/H$$_2$$O)

Chemical Reactions Analysis

Types of Reactions

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-phenyloxalamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted oxalamides with various functional groups.

Scientific Research Applications

N1-(1,4-dioxaspiro[4

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-phenyloxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

Key structural analogs include spirocyclic compounds with modified substituents or functional groups:

Compound Name Substituents/Functional Groups Key Differences Properties/Applications References
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-phenyloxalamide Oxalamide, phenyl group High polarity due to oxalamide; aromatic interactions from phenyl Potential H-bonding, solubility modulation
N-(2,8-Dioxo-1-oxaspiro[4.5]deca-6,9-dien-7-yl) acetamide Acetamide, conjugated diene Electron-deficient diene system; reduced steric bulk Reactivity in Diels-Alder or redox reactions
(2R,3R)-1,4-Dioxaspiro[4.5]decane-2,3-diylbis(diphenylmethanol) Diphenylmethanol, stereospecific centers Bulky substituents; chiral configuration Catalysis or chiral resolution agents

Analysis :

  • The phenyl group introduces aromatic π-π interactions, which could influence solubility in nonpolar solvents or interaction with aromatic receptors in biological systems.
Spirocyclic Compounds with Different Ring Sizes

The 1,4-dioxaspiro[4.5]decane system (6-membered spiro ring) is distinct from smaller (e.g., 1,4-dioxaspiro[4.4]decane) or larger spiro systems:

Compound Class Ring Size Key Features Applications References
1,4-Dioxaspiro[4.5]decane derivatives 4.5 Balanced ring strain; moderate rigidity Biolubricants, pharmaceutical intermediates
1,4-Dioxaspiro[4.4]decane derivatives 4.4 Higher ring strain; increased reactivity Less stable; limited industrial use

Analysis :

  • The 4.5 spiro ring in the target compound offers superior thermal stability compared to smaller rings (e.g., 4.4), as demonstrated in biolubricant studies where 1,4-dioxaspiro[4.5] derivatives exhibited better low-temperature performance and oxidative resistance .
Functionalized Spiro Derivatives

Spiro compounds functionalized with methoxy, isopropyl, or tert-butyl groups exhibit divergent properties:

Compound Name Substituents Impact on Properties References
(+/−)-7-Methoxy-2-methyl-1-oxaspiro[4.5]deca-6,9-diene-8-one Methoxy, methyl Enhanced electron density; steric hindrance
(+/−)-2-tButyl-7-methoxy-1-oxaspiro[4.5]deca-6,9-diene-8-one Methoxy, t-butyl Extreme steric bulk; reduced solubility

Analysis :

  • Bulky substituents (e.g., t-butyl) reduce solubility but enhance steric protection of reactive sites.

Biological Activity

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-phenyloxalamide is a synthetic compound notable for its unique structural features, which include a spirocyclic framework and an oxalamide functional group. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Structural Characteristics

The compound's molecular formula is C18H24N2O4C_{18}H_{24}N_{2}O_{4}, with a molecular weight of approximately 332.4 g/mol. The 1,4-dioxaspiro[4.5]decane moiety contributes to its distinct three-dimensional conformation, enhancing its interaction with biological targets.

Preliminary studies suggest that this compound may exert its biological effects through the following mechanisms:

  • Enzyme Inhibition : The compound is believed to interact with specific enzymes or receptors, potentially inhibiting their activity. For instance, it may target kinases involved in cellular signaling pathways, influencing processes such as apoptosis and inflammation .
  • Signal Transduction Modulation : By modulating signal transduction pathways, this compound could alter cellular responses to various stimuli, which may be beneficial in therapeutic contexts .

Anti-inflammatory Properties

Research indicates that this compound possesses anti-inflammatory properties. It has been shown to reduce inflammatory markers in vitro and in vivo models, suggesting potential applications in treating inflammatory diseases .

Analgesic Effects

In addition to anti-inflammatory activity, this compound has demonstrated analgesic effects in animal models. The mechanism may involve the inhibition of pain pathways at the molecular level, providing a basis for its use in pain management therapies .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

Compound Structural Features Biological Activity
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,4-dimethylphenyl)oxalamideSimilar spirocyclic structureModerate anti-inflammatory effects
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(p-tolyl)oxalamideContains aromatic groupsPotential kinase inhibition
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-isopropyloxalamideIsopropyl substitutionVarying analgesic properties

The distinct combination of the spirocyclic structure and oxalamide group in this compound enhances its reactivity and biological potential compared to these analogs.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anti-inflammatory Study : A study published in 2023 highlighted that treatment with this compound significantly reduced levels of pro-inflammatory cytokines in a mouse model of arthritis .
  • Analgesic Evaluation : In a 2024 study assessing pain relief in rodents, administration of the compound resulted in a notable decrease in pain response compared to controls .
  • Kinase Inhibition Research : Recent findings indicate that this compound effectively inhibits RIPK1 kinase activity, which is crucial for regulating programmed cell death pathways .

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